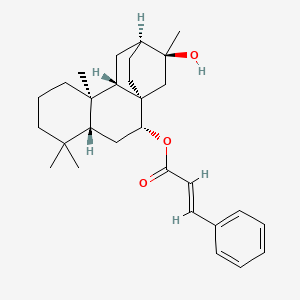![molecular formula C9H16ClN5S B13433596 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features a tetrazole ring and a bicyclic octane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the bicyclic octane structure. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of water or acetonitrile as solvents and moderate temperatures to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance yield and safety. The use of environmentally benign solvents and catalysts, such as L-proline, can make the process more sustainable . Microwave-assisted synthesis is another method that can be employed to accelerate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the bicyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizers, reducing agents, and nucleophiles such as acetate . Reaction conditions may vary, but they often involve moderate temperatures and the use of solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the tetrazole ring .
科学的研究の応用
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: The compound can be used in materials science for developing new materials with specific properties.
作用機序
The mechanism of action of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity .
類似化合物との比較
Similar Compounds
(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride: This compound features a similar tetrazole ring but lacks the bicyclic structure.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Another tetrazole derivative with different functional groups.
Uniqueness
The uniqueness of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride lies in its combination of a tetrazole ring and a bicyclic octane structure.
特性
分子式 |
C9H16ClN5S |
|---|---|
分子量 |
261.78 g/mol |
IUPAC名 |
3-(1-methyltetrazol-5-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H15N5S.ClH/c1-14-9(11-12-13-14)15-8-4-6-2-3-7(5-8)10-6;/h6-8,10H,2-5H2,1H3;1H |
InChIキー |
UVHYLEHJEQEAAS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=N1)SC2CC3CCC(C2)N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


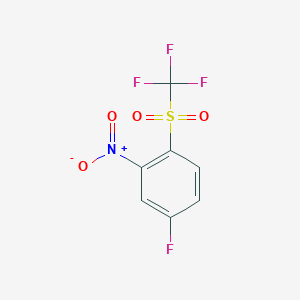

![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)

![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
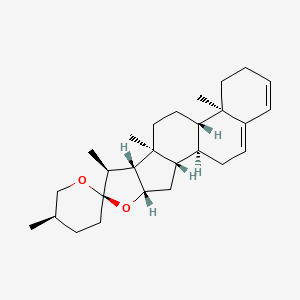
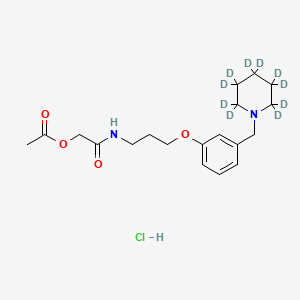

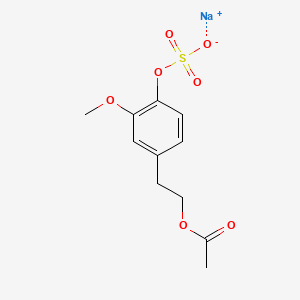

![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
